molecular formula C13H18N2O3S B1401029 6-(Morpholine-4-sulfonyl)-indan-1-ylamine CAS No. 1337148-48-7

6-(Morpholine-4-sulfonyl)-indan-1-ylamine

Cat. No.: B1401029
CAS No.: 1337148-48-7
M. Wt: 282.36 g/mol
InChI Key: RXBBXEVXPIYHLT-UHFFFAOYSA-N
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Description

6-(Morpholine-4-sulfonyl)-indan-1-ylamine (CAS 1337148-48-7) is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 . It features a morpholine ring linked via a sulfonyl group to an indan-1-ylamine scaffold. The morpholine unit is a ubiquitous pharmacophore in medicinal chemistry, known to enhance the aqueous solubility of lipophilic drug scaffolds and contribute to biological activity . Compounds containing the morpholine-sulfonyl group are of significant interest in drug discovery and are frequently explored as intermediates in the synthesis of potential therapeutic agents . Researchers investigate these compounds for their application across various fields, including the development of protease inhibitors and other targeted therapies . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-13-4-2-10-1-3-11(9-12(10)13)19(16,17)15-5-7-18-8-6-15/h1,3,9,13H,2,4-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBXEVXPIYHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Morpholine-4-sulfonyl)-indan-1-ylamine is a compound recognized for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indan core substituted with a morpholine sulfonyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of inflammatory mediators.
  • Modulation of Signaling Pathways : The compound can influence key signaling pathways, including NF-κB and STAT pathways, which play vital roles in inflammation and immune responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating gene expression related to cell survival and proliferation.

Table 1: Summary of Anticancer Effects

StudyCell LineConcentrationEffect
A54910 µMInduces apoptosis
HeLa20 µMInhibits proliferation
MCF-715 µMReduces viability

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to reduce the expression of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

StudyModelConcentrationEffect
RAW264.7 Macrophages10 µMDecreases iNOS expression
Carrageenan-induced edema50 mg/kgReduces paw swelling

Case Studies and Research Findings

  • Renal Cell Carcinoma : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of renal cell carcinoma. The treatment led to decreased levels of hypoxia-inducible factor (HIF)-2α and associated genes, suggesting a mechanism involving the modulation of angiogenesis and metabolism in tumors .
  • Inflammatory Bowel Disease (IBD) : Another investigation explored the compound's potential in treating IBD. Results indicated that it effectively reduced inflammatory markers in animal models, supporting its use as a therapeutic agent for gastrointestinal inflammation .

Scientific Research Applications

Pharmacological Applications

6-(Morpholine-4-sulfonyl)-indan-1-ylamine has been identified as a valuable compound in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer and inflammatory conditions.

Kinase Inhibition

The compound has been investigated for its role in inhibiting specific kinases, particularly those involved in the mitogen-activated protein kinase (MAPK) pathway. This pathway is instrumental in regulating cellular responses to stress and inflammation, making it a target for treating conditions such as:

  • Chronic obstructive pulmonary disease (COPD)
  • Asthma
  • Inflammatory bowel disease
  • Neurodegenerative disorders .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

Case Study 1: Inhibition of p38 MAPK

A study demonstrated that derivatives of this compound effectively inhibited p38 MAPK activity, leading to reduced cytokine production in vitro. This highlights its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds in models of neuroinflammation. The results indicated that these compounds could mitigate neuronal damage by modulating inflammatory pathways, suggesting applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

Benzothiophenyl-(morpholine-4-sulfonyl)-benzamides

  • Structure : A benzothiophenyl core linked to a benzamide via a morpholine sulfonyl group.
  • Synthetic Route : Likely involves palladium-catalyzed Suzuki-Miyaura coupling, analogous to methods using morpholine-4-sulfonyl chloride .

4-(Morpholine-4-sulfonyl)-piperidine Derivatives

  • Structure : A piperidine ring substituted with a morpholine sulfonyl group.
  • Key Differences : The piperidine ring introduces aliphatic flexibility, contrasting with the rigid indan system.
  • Synthesis : Produced via sulfonylation of piperidine intermediates, followed by deprotection (e.g., tert-butyl ester cleavage with HCl) .

4-(Morpholine-4-sulfonyl)-benzoic Acid

  • Structure : A benzoic acid substituent linked to a morpholine sulfonyl group.
  • Commercial Availability : Catalog-listed as a specialty chemical, suggesting niche research applications .

Morpholine-4-sulfonyl Chloride

  • Structure : A sulfonyl chloride precursor with a morpholine group.
  • Key Differences : Reactive intermediate used in synthesizing sulfonamide derivatives, including this compound.
  • Utility : Critical in Suzuki-Miyaura coupling reactions for constructing C–S bonds .

Data Table: Structural and Functional Comparisons

Compound Core Structure Functional Groups Biological Activity Synthetic Complexity
This compound Indan (bicyclic) Amine, sulfonamide, morpholine Not explicitly reported Moderate (multi-step)
Benzothiophenyl-morpholine-sulfonyl benzamide Benzothiophenyl Benzamide, sulfonamide Potent Mur ligase inhibitor High (Pd catalysis)
4-(Morpholine-4-sulfonyl)-piperidine Piperidine Sulfonamide, morpholine Intermediate Low (two-step)
4-(Morpholine-4-sulfonyl)-benzoic acid Benzoic acid Carboxylic acid, sulfonamide Undisclosed Commercial

Research Implications and Limitations

  • Structural Advantages: The indan scaffold in this compound may offer superior steric complementarity to enzyme active sites compared to monocyclic analogs.
  • Activity Gaps : While benzothiophenyl derivatives show validated enzyme inhibition , the biological profile of the indan derivative remains underexplored.
  • Synthetic Considerations : Morpholine-4-sulfonyl chloride is a versatile precursor, but its use in indan systems requires optimization to avoid side reactions .

Notes

  • PAIN Compound Alerts : Rhodanine-based inhibitors are flagged as panassay-interfering (PAIN) compounds ; the sulfonamide-morpholine class, including this compound, may circumvent such issues but requires validation.
  • Data Limitations : Direct comparative data (e.g., IC₅₀, logP) are absent in available literature, necessitating further experimental studies.

Preparation Methods

Sulfonylation of Indan Derivatives via Sulfonyl Chlorides

Method Overview:
The most common approach involves the sulfonylation of indan-1-amine precursors using sulfonyl chlorides, specifically morpholine-4-sulfonyl chloride, under basic conditions.

Procedure:

  • Dissolve indan-1-amine in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Add morpholine-4-sulfonyl chloride dropwise at low temperature (0-5°C) to control exothermicity.
  • Introduce a base like triethylamine or pyridine to facilitate the nucleophilic attack on the sulfonyl chloride.
  • Allow the reaction to proceed at room temperature, typically for 12-24 hours.
  • Purify via column chromatography.

Research Data:

Parameter Conditions Yield Notes
Solvent Dichloromethane 75-85% Efficient sulfonyl transfer
Base Triethylamine - Neutralizes HCl byproduct

Preparation of Morpholine-4-sulfonyl Chloride

Method Overview:
This intermediate is synthesized by chlorosulfonation of morpholine or via oxidation of morpholine derivatives.

Procedure:

  • React morpholine with chlorosulfonic acid at low temperature.
  • Quench with ice-water, extract the sulfonyl chloride.
  • Purify via distillation or recrystallization.

Research Data:

Parameter Conditions Yield Notes
Reagent Chlorosulfonic acid 60-70% Controlled addition needed
Temperature 0-5°C - To prevent side reactions

Multi-step Synthesis via Indan-1-ylamine Derivatives

Method Overview:
Starting from indan-1-carboxylic acid, a multi-step route involves:

  • Conversion to indan-1-amine via reduction.
  • Subsequent sulfonylation with morpholine-4-sulfonyl chloride.

Procedure:

  • Reduce indan-1-carboxylic acid to indan-1-amine using catalytic hydrogenation or LiAlH4.
  • React the amine with morpholine-4-sulfonyl chloride as described above.

Research Data:

Step Reagents Conditions Yield Notes
Reduction LiAlH4 Reflux 80% Careful handling of reagents
Sulfonylation Morpholine-4-sulfonyl chloride Room temp 75-85% As above

Catalytic and Modern Approaches

Recent advances include catalytic methods such as:

  • Palladium-catalyzed cross-coupling for sulfonyl transfer.
  • Use of sulfonimidoyl fluorides as electrophiles in radical-mediated sulfonylation.

Research Findings:

  • Catalytic sulfonylation using palladium or iridium complexes can improve yields and stereoselectivity.
  • Radical-based methods allow for milder conditions and broader substrate scope.

Data Table:

Method Catalyst Conditions Yield Notes
Palladium-catalyzed Pd(PPh3)4 Reflux, inert atmosphere 70-90% High selectivity
Radical sulfonylation No catalyst, radical initiators Mild, room temp Variable Requires specific radical initiators

Notes on Optimization and Scale-Up

  • Reaction conditions such as temperature, solvent choice, and base strength significantly influence yield and purity.
  • Purification typically involves column chromatography or recrystallization.
  • Scale-up requires careful control of exothermic reactions and purification steps to maintain product integrity.

Summary Table: Preparation Methods of 6-(Morpholine-4-sulfonyl)-indan-1-ylamine

Method Key Reagents Typical Conditions Advantages Limitations
Sulfonylation of indan-1-amine Morpholine-4-sulfonyl chloride, triethylamine Room temp, inert atmosphere Straightforward, high yield Requires pure sulfonyl chloride
Multi-step synthesis from indan-1-carboxylic acid LiAlH4, sulfonyl chloride Reflux, controlled addition Versatile, scalable Multi-step, reagent-sensitive
Catalytic sulfonylation Pd(PPh3)4, radical initiators Reflux, inert conditions High selectivity Requires catalysts and optimization
Radical-mediated methods Sulfonimidoyl fluorides Mild, room temperature Broader substrate scope Radical control needed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Morpholine-4-sulfonyl)-indan-1-ylamine, and how can reaction efficiency be optimized?

  • Methodology : Use a Design of Experiments (DoE) approach to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Step 1 : Perform a fractional factorial design to screen variables (e.g., sulfonation time, morpholine equivalents).
  • Step 2 : Apply response surface methodology (RSM) to optimize yield and purity .
  • Step 3 : Validate with kinetic studies (e.g., monitoring intermediates via LC-MS) to confirm reaction pathways .
    • Key Insight : Computational reaction path searches (e.g., using quantum chemical calculations) can reduce trial-and-error experimentation by predicting feasible intermediates .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine orthogonal analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns; IR for sulfonyl group identification (~1350 cm⁻¹ S=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Data Table :
TechniqueTarget SignalExpected Value
¹H NMRIndan H-1δ 3.8–4.2 ppm
IRS=O stretch~1350 cm⁻¹
HRMS[M+H]⁺m/z calc. 297.12

Q. What computational approaches are suitable for initial assessment of physicochemical properties?

  • Methodology :

  • DFT Calculations : Use Gaussian software to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) .
  • Drug-Likeness : Apply SwissADME to evaluate Lipinski’s Rule of Five compliance (e.g., logP < 5, molecular weight < 500 Da) .
    • Key Insight : First-order hyperpolarizability (β) values (>4 × 10⁻³⁰ esu) suggest nonlinear optical applications .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., spectroscopic vs. predicted geometries) be resolved?

  • Methodology :

  • Step 1 : Cross-validate using X-ray crystallography to resolve structural ambiguities (e.g., sulfonyl group orientation) .
  • Step 2 : Perform conformational analysis via molecular dynamics (MD) simulations (e.g., AMBER force field) to assess flexibility .
  • Step 3 : Reconcile discrepancies using sensitivity analysis (e.g., adjusting DFT functional/basis sets) .

Q. What experimental designs are optimal for studying the compound’s bioactivity in enzyme inhibition assays?

  • Methodology :

  • Assay Design : Use a dose-response matrix (e.g., 0.1–100 µM) with positive/negative controls.
  • Statistical Analysis : Apply ANOVA to identify IC₅₀ values; use Hill slopes to assess cooperativity .
  • Advanced Tip : Pair with molecular docking (AutoDock Vina) to map binding interactions (e.g., sulfonyl group with catalytic residues) .

Q. How can researchers evaluate the compound’s catalytic or reactive roles in non-biological systems?

  • Methodology :

  • Reactor Design : Use a continuous-flow microreactor to study reaction kinetics under controlled conditions (e.g., residence time, pressure) .
  • In Situ Monitoring : Employ Raman spectroscopy or inline NMR to track intermediate formation .
    • Data Table :
ParameterOptimal Range
Temperature25–80°C
Residence Time5–30 min
Catalyst Loading0.5–2 mol%

Contradictions and Validation

  • Issue : Discrepancies in reported sulfonation efficiency (e.g., 60% vs. 85% yields).
    • Resolution : Replicate experiments under inert atmosphere (Ar/N₂) to exclude moisture-driven side reactions .
  • Issue : Divergent computational vs. experimental logP values.
    • Resolution : Validate with shake-flask partitioning assays (octanol-water system) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Morpholine-4-sulfonyl)-indan-1-ylamine
Reactant of Route 2
6-(Morpholine-4-sulfonyl)-indan-1-ylamine

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